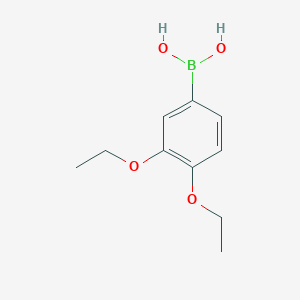

(3,4-Diethoxyphenyl)boronic acid

Description

Properties

IUPAC Name |

(3,4-diethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4/c1-3-14-9-6-5-8(11(12)13)7-10(9)15-4-2/h5-7,12-13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKJGFWYSHWIPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC)OCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279262-08-7 | |

| Record name | (3,4-diethoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of 3,4 Diethoxyphenyl Boronic Acid

| Property | Value |

| CAS Number | 279262-08-7 bldpharm.combiosynth.comaxsyn.com |

| Molecular Formula | C10H15BO4 bldpharm.combiosynth.com |

| Molecular Weight | 210.04 g/mol bldpharm.combiosynth.com |

| Appearance | |

| Melting Point | |

| Solubility |

Note: Data on appearance, melting point, and solubility for (3,4-Diethoxyphenyl)boronic acid is not consistently available in the searched literature.

Reactivity and Reaction Mechanisms of 3,4 Diethoxyphenyl Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. libretexts.orgwikipedia.org (3,4-Diethoxyphenyl)boronic acid serves as an effective coupling partner in these reactions.

Mechanistic Investigations of C-C Bond Formation

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org

Oxidative Addition: The cycle begins with the oxidative addition of an organohalide to a Pd(0) complex, forming a Pd(II) species. libretexts.orgwikipedia.org

Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species. organic-chemistry.org Two primary pathways have been proposed for transmetalation: the "boronate pathway" and the "oxo-palladium pathway". rsc.orgacs.org In the boronate pathway, the base reacts with the boronic acid to form a boronate, which then reacts with the Pd(II) complex. rsc.orgacs.org In the oxo-palladium pathway, the base first reacts with the palladium complex to form a palladium-hydroxo or -alkoxo species, which then reacts with the neutral boronic acid. rsc.orgacs.org Kinetic studies have suggested that the oxo-palladium pathway is often significantly faster. rsc.org

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium center, regenerating the Pd(0) catalyst and completing the cycle. libretexts.orgwikipedia.org

Ligand Effects and Catalyst Optimization in Suzuki-Miyaura Couplings

The choice of ligand and catalyst system is critical for optimizing the efficiency of Suzuki-Miyaura couplings involving this compound. Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and preventing catalyst decomposition.

Ligand Properties: Bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance the catalytic activity. nih.gov These ligands can promote the rate-limiting oxidative addition step and facilitate the reductive elimination step. acs.org

Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and base is essential. nih.govresearchgate.net For instance, in the coupling of 3-bromoquinoline (B21735) with a boronic acid pinacol (B44631) ester, an automated optimization system identified a specific palladium precatalyst and ligand combination (P1-L5) as optimal at 110 °C. nih.gov

A study on the Suzuki-Miyaura coupling of aryl halides with various substituted boronic acids, including (3,4-dimethoxyphenyl)boronic acid which is structurally similar to this compound, demonstrated high yields with a TMC-supported PdNPs catalyst in water. rsc.org

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with (3,4-Dimethoxyphenyl)boronic Acid rsc.org

| Entry | Aryl Halide | Product Yield (%) |

| 1 | Iodobenzene | 98 |

| 2 | Bromobenzene | 81 |

This data highlights the effectiveness of a specific heterogeneous catalyst system for coupling with a close analog of this compound.

Regioselectivity and Stereoselectivity in Cross-Coupling with this compound

Regioselectivity: In cases where the coupling partner has multiple reactive sites, the regioselectivity of the Suzuki-Miyaura reaction can be controlled. For example, in the reaction of N-benzenesulfonyl-4-bromo-2-iodopyrrole with (3,4-dimethoxyphenyl)boronic acid, the coupling occurred selectively at the more reactive iodo-position, yielding the 2-arylated pyrrole (B145914) as a single regioisomer. semanticscholar.org This high regioselectivity allows for the stepwise functionalization of di-halogenated substrates. semanticscholar.org

Stereoselectivity: The Suzuki-Miyaura reaction generally proceeds with retention of stereochemistry at the sp²-hybridized carbon of the organoboron reagent and the organohalide. libretexts.orgharvard.edu However, the stereochemical outcome can be influenced by the choice of catalyst and ligands. beilstein-journals.org For instance, in the coupling of (Z)-β-enamido triflates with arylboronic acids, the use of Pd(PPh₃)₄ led to retention of the double bond configuration, while Pd(dppf)Cl₂ resulted in inversion. beilstein-journals.org Furthermore, in reactions involving chiral centers, such as the coupling of diarylmethyl esters with arylboronic acids, the stereochemistry of the product can be inverted, suggesting an Sₙ2-type pathway for the oxidative addition step. nih.gov The stereospecific cross-coupling of secondary and tertiary boronic esters has also been achieved with complete retention of configuration using non-transition-metal-mediated methods. nih.gov

Oxidative Boron Migration and Related Rearrangements

Arylboronic acids, including this compound, are susceptible to oxidation, which can lead to deboronation and the formation of phenols. rsc.orgpnas.org This process is particularly relevant under the basic and often aerobic conditions of Suzuki-Miyaura couplings.

The mechanism of oxidative deboronation involves the attack of a nucleophilic oxidizing agent, such as a peroxide, on the empty p-orbital of the boron atom. pnas.org This is followed by a 1,2-migration of the aryl group from the boron to the oxygen atom, leading to a labile boric ester that is readily hydrolyzed to the corresponding phenol (B47542) and boric acid. pnas.org The rate-limiting step is believed to be the migration of the carbon from boron to oxygen. pnas.org

The oxidative stability of boronic acids can be enhanced by diminishing the electron density on the boron atom. pnas.org For example, introducing an intramolecular coordinating group, like a carboxyl group, can significantly slow down the rate of oxidation. pnas.orgresearchgate.net

In some cases, oxidative conditions can be harnessed for synthetic purposes. The oxidative Heck reaction, for instance, utilizes a Pd(II) catalyst and an oxidant to couple arylboronic acids with alkenes. rsc.org The mechanism involves transmetalation of the arylboronic acid to the Pd(II) center, followed by migratory insertion and β-hydride elimination. rsc.org

Lewis Acidity and Complexation Behavior

The boron atom in this compound is sp² hybridized and possesses an empty p-orbital, making it a Lewis acid. pnas.orgnih.gov This Lewis acidity allows it to interact with Lewis bases.

In aqueous solution, boronic acids exist in equilibrium with their corresponding boronate anions, formed by the addition of a hydroxide (B78521) ion to the boron atom. nih.govnih.gov The Lewis acidity of a boronic acid can be influenced by the electronic nature of the substituents on the aromatic ring. nih.gov

A significant aspect of the complexation behavior of arylboronic acids is their ability to form reversible covalent bonds with diols and polyols, yielding cyclic boronate esters. musechem.commdpi.com This property is the basis for their use in chemosensors for saccharides and other biologically relevant molecules containing diol functionalities. musechem.comnih.gov The formation of these boronate esters can lead to changes in physicochemical properties, such as fluorescence, which can be monitored for detection purposes. musechem.comnih.gov

Transmetalation Pathways in Organometallic Catalysis

As discussed in the context of the Suzuki-Miyaura reaction, transmetalation is a key step in many organometallic catalytic cycles involving this compound. It is the process by which the organic group is transferred from the boron atom to the transition metal catalyst, typically palladium. rsc.orgacs.org

The efficiency and mechanism of transmetalation are influenced by several factors:

The nature of the boron species: As mentioned, the boronic acid is typically activated by a base to form a more nucleophilic boronate. organic-chemistry.org However, studies have shown that in some cases, the neutral boronic acid can react directly with a palladium-alkoxo or -hydroxo complex in the "oxo-palladium" pathway. rsc.orgacs.org

The ligands on the palladium catalyst: The steric and electronic properties of the ligands attached to the palladium center can significantly affect the rate and mechanism of transmetalation. acs.org Bulky ligands can create a more coordinatively unsaturated palladium species, which may facilitate the transfer of the organic group. acs.org

Additives: In some cases, additives such as copper, zinc, or silver salts are used to facilitate transmetalation, potentially through an intermediate transmetalation to the additive metal center. ljmu.ac.uk

Recent computational and experimental studies continue to provide deeper insights into the intricate details of transmetalation pathways, including the role of tetracoordinate boronate intermediates with a Pd-O-B linkage. acs.org

Exploration of Other Boronic Acid Mediated Transformations

Beyond its common use in Suzuki-Miyaura cross-coupling reactions, the reactivity of this compound extends to other significant transformations that form carbon-heteroatom and carbon-carbon bonds.

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, specifically aryl ethers and aryl amines. wikipedia.org This reaction typically involves an aryl boronic acid and an alcohol or an amine. wikipedia.org A key advantage of the Chan-Lam coupling is that it can often be conducted under mild conditions, at room temperature and open to the air, using copper salts like copper(II) acetate (B1210297) as the catalyst. wikipedia.orgorganic-chemistry.org

The proposed mechanism involves the formation of a copper(II)-aryl complex from the boronic acid. This is followed by coordination of the amine or alcohol nucleophile. A subsequent reductive elimination from a copper(III) intermediate, formed via oxidation, yields the desired aryl amine or aryl ether product and regenerates a copper(I) species, which is then re-oxidized to copper(II) to continue the catalytic cycle. wikipedia.org The presence of an oxidant, often atmospheric oxygen, is crucial for the regeneration of the active copper(II) catalyst. organic-chemistry.org

The electron-rich nature of this compound, due to its two ethoxy substituents, would be expected to facilitate the transmetalation step with the copper catalyst. However, a comprehensive review of the scientific literature did not yield specific examples or detailed research findings for the application of this compound in Chan-Lam coupling reactions. Therefore, a data table of specific research findings cannot be provided.

The Petasis Borono-Mannich (PBM) reaction is a versatile multicomponent reaction that synthesizes substituted amines from an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid. wikipedia.org This reaction is particularly valuable for creating α-amino acids and other complex amine structures in a single step. wikipedia.org The reaction is believed to proceed through the formation of an iminium ion from the condensation of the amine and aldehyde. The boronic acid then reacts with the hydroxyl group of a transient hemiaminal or with an α-hydroxy aldehyde to form a reactive boronate complex, which facilitates the intramolecular transfer of the aryl group to the electrophilic iminium carbon. wikipedia.orgacs.org

Electron-rich arylboronic acids are generally considered good substrates for the Petasis reaction, as the electron-donating groups can enhance the nucleophilicity of the migrating aryl group. acs.org Given the electronic properties of this compound, it would be a suitable candidate for this transformation.

Despite the theoretical applicability, a detailed search of scientific literature did not uncover specific studies or research data on the use of this compound in Petasis Borono-Mannich reactions. Consequently, a data table with specific examples and yields cannot be compiled.

Rhodium-catalyzed 1,4-addition (or conjugate addition) of arylboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for forming carbon-carbon bonds. nih.govorganic-chemistry.org This reaction allows for the stereoselective construction of β-aryl ketones, esters, and other related structures, which are important motifs in many biologically active molecules. organic-chemistry.orgrsc.org The catalytic cycle is generally understood to involve the transmetalation of the aryl group from the boronic acid to the rhodium(I) catalyst, forming an aryl-rhodium(I) species. This species then undergoes insertion into the carbon-carbon double bond of the α,β-unsaturated substrate, followed by protonolysis or hydrolysis to release the product and regenerate the rhodium catalyst. nih.gov

The use of chiral ligands in conjunction with the rhodium catalyst can render these additions highly enantioselective. nih.govorganic-chemistry.org Electron-rich arylboronic acids are known to be effective in these reactions. nih.gov The diethoxy-substituted phenyl ring of this compound would likely make it a reactive partner in such transformations.

While the general methodology for rhodium-catalyzed additions of arylboronic acids is well-established, specific research findings detailing the application of this compound in these reactions were not identified in the surveyed literature. As a result, a data table of specific research findings for this compound cannot be presented.

Construction of Complex Molecular Architectures

The diethoxyphenyl moiety is a common structural motif in various target molecules, and this compound provides a direct and efficient method for its incorporation.

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide (or triflate), providing a powerful method for the synthesis of substituted biaryls and more extended polyaromatic systems. researchgate.netresearchgate.netcommonorganicchemistry.com The reaction is valued for its mild conditions, high functional group tolerance, and the generally low toxicity of the boron-containing reagents. nih.gov

A typical Suzuki-Miyaura coupling involves reacting this compound with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components can be tailored to the specific substrates being coupled. For instance, the cross-coupling of various aryl chlorides with tolylboronic acids has been successfully achieved using a NiCl₂/PPh₃ catalyst system. researchgate.net While nickel can be used, palladium complexes remain the most common catalysts for these transformations. google.com The reaction mechanism involves an oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. nih.gov

Table 1: Representative Suzuki-Miyaura Reaction using this compound

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | 3,4-Dibromo-2,5-dichlorothiophene | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | 2,5-Dichloro-3,4-bis(3,4-diethoxyphenyl)thiophene |

This table illustrates a representative reaction for the synthesis of complex biaryl systems. mdpi.com

The utility of this compound extends to the synthesis of molecules containing heterocyclic rings (rings with atoms such as nitrogen, sulfur, or oxygen). researchgate.net By coupling with halogenated heterocycles, the 3,4-diethoxyphenyl group can be appended to a wide array of important heterocyclic cores, which are prevalent in pharmaceuticals and materials science. nih.gov

For example, coupling reactions with bromo-substituted pyridines, pyrimidines, thiophenes, or furans allow for the direct synthesis of the corresponding (3,4-diethoxyphenyl)-substituted heterocycles. researchgate.netnih.gov The development of robust reaction conditions, including specialized ligands and anhydrous protocols, has enabled the successful coupling of even challenging or unstable heterocyclic partners. nih.govnih.gov N-methyliminodiacetic acid (MIDA) boronates have emerged as stable and effective surrogates for traditionally unstable heterocyclic boronic acids, broadening the scope of accessible structures. nih.gov

Role in Natural Product Synthesis and Analog Generation

This compound and similar boronic acids serve as key intermediates in the synthesis of natural products and their analogs. These analogs are structurally modified versions of naturally occurring compounds, often designed to enhance biological activity, improve solubility, or probe biological mechanisms. mdpi.comnih.gov

A notable application is the use of boronic acids as bioisosteres for other functional groups. For instance, an aryl boronic acid can act as a bioisostere for a phenolic hydroxyl group. nih.gov This strategy has been employed in the design of analogs of the natural antimitotic agent Combretastatin A-4. By replacing a key hydroxyl group with a boronic acid, researchers synthesized analogs with improved water solubility and potent tubulin polymerization inhibition, demonstrating the potential for oral delivery where the parent compound was limited. nih.gov The carbon-boron bond is generally stable to hydrolysis, offering a durable modification for drug design. nih.gov

Derivatization Studies and Functional Group Interconversions

The boronic acid functional group itself is a site of versatile reactivity, allowing for its conversion into other important functionalities.

This compound can be readily converted into boronic esters through reaction with diols. sciforum.net This is typically an equilibrium process where water is removed to drive the reaction to completion. sciforum.net Pinacol is a commonly used diol, yielding stable, crystalline pinacol boronate esters that are often preferred over the free boronic acids for purification, handling, and certain coupling reactions due to their enhanced stability and solubility in organic solvents. sci-hub.se Other diols, such as diethanolamine, can also be used to form stable boronic esters with unique physical properties that facilitate simple and sustainable synthesis and isolation. sci-hub.se

Boronic acids can also exist as oligomeric anhydrides, particularly the cyclic trimer known as a boroxine. sciforum.net While boronic esters are generally favored as synthetic intermediates, the interconversion between the acid, ester, and anhydride (B1165640) forms is a key aspect of their chemistry. MIDA anhydride has been developed as a reagent that allows for the direct conversion of boronic acids into MIDA boronates under mild conditions, avoiding the high temperatures often required in other methods. nih.gov

The carbon-boron bond of this compound can be selectively oxidized to a carbon-oxygen bond, yielding the corresponding phenol, 3,4-diethoxyphenol. This transformation, known as oxidative hydroxylation, is a powerful synthetic tool. Various methods have been developed to achieve this, including the use of oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). researchgate.netarkat-usa.org Metal-free protocols using aqueous TBHP in water have been reported, offering a green chemistry approach to phenol synthesis. researchgate.net

Furthermore, this compound can participate in Chan-Lam coupling reactions to form ethereal derivatives. This copper-catalyzed reaction couples the boronic acid with a phenol to form a diaryl ether, proceeding under mild conditions such as room temperature. nih.gov This provides a complementary method to traditional etherification strategies for constructing C-O bonds.

Synthesis of 3,4 Diethoxyphenyl Boronic Acid

The primary synthetic route to arylboronic acids, including (3,4-Diethoxyphenyl)boronic acid, involves the reaction of an organometallic reagent, such as a Grignard or organolithium compound, with a trialkyl borate (B1201080). georganics.skacs.org A general method for synthesizing substituted phenylboronic acids starts from the corresponding bromoarene. psu.edu

A plausible synthesis for this compound would involve the following steps:

Formation of the Grignard reagent from 1-bromo-3,4-diethoxybenzene.

Reaction of the Grignard reagent with a trialkyl borate (e.g., trimethyl borate) at low temperature.

Acidic workup to hydrolyze the resulting boronate ester to the desired this compound.

Applications in Organic Synthesis

Direct Boronylation Approaches

Direct boronylation involves the direct conversion of a C-H bond on the 1,2-diethoxybenzene (B166437) ring into a C-B bond. This is an atom-economical approach that avoids the pre-installation of a functional group.

Transition-metal-catalyzed C-H activation and borylation have become powerful tools for the synthesis of arylboronic acids. Iridium-based catalysts are particularly effective for the direct borylation of electron-rich aromatic rings like 1,2-diethoxybenzene. The reaction typically employs a borylating agent such as bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of an iridium catalyst and a bipyridine-based ligand. chemrxiv.orgresearchgate.net

A representative method analogous to the synthesis of similar dialkoxybenzene derivatives involves the reaction of 1,2-diethoxybenzene with B₂pin₂ using a catalyst system generated from [Ir(cod)OMe]₂ (di-μ-methoxobis(1,5-cyclooctadiene)diiridium(I)) and a ligand like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy). chemrxiv.org This reaction proceeds under mild conditions and demonstrates high regioselectivity for the less sterically hindered position, affording the 4-borylated product in excellent yields. chemrxiv.org The resulting boronate ester can then be hydrolyzed to the desired boronic acid.

Table 1: Representative Conditions for Ir-Catalyzed C-H Borylation

| Starting Material | Borylating Agent | Catalyst System | Solvent | Temp. | Yield of Pinacol (B44631) Ester | Reference |

|---|---|---|---|---|---|---|

| 1,2-Dimethoxybenzene (B1683551) | B₂pin₂ | [Ir(cod)OMe]₂ / dtbpy | THF | 30°C | 98% | chemrxiv.org |

Note: This table is based on the borylation of the closely related 1,2-dimethoxybenzene substrate, illustrating a viable pathway.

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. researchgate.net The ether groups in 1,2-diethoxybenzene can act as directed metalation groups (DMGs), facilitating the deprotonation of an adjacent C-H bond by a strong organolithium base, such as n-butyllithium (n-BuLi), typically in the presence of an additive like N,N,N′,N′-tetramethylethylenediamine (TMEDA). researchgate.net

The resulting aryllithium species is a potent nucleophile that can be trapped with a boron electrophile, such as triisopropyl borate (B1201080) (B(O-iPr)₃) or trimethyl borate. researchgate.netdur.ac.uk Subsequent acidic workup hydrolyzes the intermediate borate ester to yield (3,4-diethoxyphenyl)boronic acid. This method provides excellent regiocontrol, directing the borylation to the position ortho to one of the ethoxy groups (the 3-position). researchgate.net

Table 2: General Protocol for Directed Ortho-Metalation-Borylation

| Starting Material | Reagents | Electrophile | Workup | Product | Reference |

|---|

Note: This table is based on the DoM of the closely related 1,2-dimethoxybenzene substrate, demonstrating the established methodology.

Precursor Functionalization Routes

These methods involve the synthesis of the target boronic acid from a starting material that already contains a functional group, typically a halogen, at the desired position.

A common and highly effective strategy involves the use of a halogenated precursor, such as 4-bromo-1,2-diethoxybenzene (B3015927). This approach separates the challenge of regiocontrol from the borylation step itself. The aryl halide can be converted into an organometallic reagent, which is then reacted with a borate ester. This multi-step but reliable sequence is a cornerstone of arylboronic acid synthesis. organic-chemistry.org

The conversion of aryl halides into arylboronic acids is most frequently achieved via the formation of a Grignard or organolithium reagent.

Via Grignard Reagents: 4-Bromo-1,2-diethoxybenzene can be reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent, (3,4-diethoxyphenyl)magnesium bromide. google.com This organometallic intermediate is then added to a borate ester, such as triisopropyl borate, at low temperature. organic-chemistry.orggoogle.com The resulting boronate complex is hydrolyzed with aqueous acid to furnish this compound in good yields. organic-chemistry.org

Via Organolithium Reagents: Alternatively, lithium-halogen exchange can be performed by treating 4-bromo-1,2-diethoxybenzene with a strong base like n-butyllithium or tert-butyllithium (B1211817) at low temperature (e.g., -78°C) to generate the (3,4-diethoxyphenyl)lithium species. uni-muenchen.de This is subsequently quenched with a borate ester and hydrolyzed in a similar fashion to the Grignard route. uni-muenchen.deacs.org

Table 3: Synthesis via Organometallic Precursors from 4-Bromo-1,2-diethoxybenzene

| Organometallic Route | Reagents | Electrophile | Solvent | Temperature | Reference |

|---|

Novel Synthetic Protocols and Green Chemistry Principles

Modern organic synthesis places increasing emphasis on the development of environmentally benign and sustainable methods. colab.ws For the synthesis of arylboronic acids, green chemistry principles focus on reducing waste, avoiding hazardous reagents, and minimizing energy consumption.

Novel protocols are moving towards catalyst systems that operate under milder conditions or in more environmentally friendly solvents. For instance, the use of palladium nanoparticles in greener solvents like polyethylene (B3416737) glycol (PEG) has been explored for the borylation of aryl halides. researchgate.net Furthermore, research into replacing precious metal catalysts like iridium and palladium with more abundant and less toxic first-row transition metals, such as cobalt or nickel, is an active area of investigation. nih.gov

Photoredox catalysis offers a metal-free alternative for the borylation of aryl halides, using visible light to initiate the reaction, often at room temperature. organic-chemistry.org These methods align with green chemistry goals by reducing reliance on transition metals and utilizing energy from light. While specific examples for this compound are not yet widespread in the literature, these general green approaches represent the future direction for the synthesis of this and other valuable arylboronic acids.

Sustainable Synthetic Routes for this compound

The development of environmentally benign synthetic methods is a central theme in modern chemistry. For arylboronic acids like this compound, sustainable approaches focus on the use of greener solvents, metal-free reaction conditions, and recyclable catalysts.

One prominent green chemistry approach involves performing syntheses in water, which avoids the use of toxic organic solvents. researchgate.net For instance, the copper-catalyzed C-S coupling of thiols and aryl boronic acids has been successfully demonstrated in water, offering a practical and environmentally friendly method for forming aryl thioethers. researchgate.net Similarly, the synthesis of aryloxyacetamides from arylboronic acids can be achieved in pure water using hydrogen peroxide, a green oxidant, in a metal-catalyst-free process. rsc.org The use of bio-based solvents, such as 2-MeTHF (2-Methyltetrahydrofuran), also represents a significant step towards sustainability in reactions involving arylboronic acids, as demonstrated in the nickel-catalyzed synthesis of aminoisoquinolines and isoquinolones. nih.gov

Metal-free synthesis is another cornerstone of sustainable chemistry, as it eliminates the risk of toxic metal contamination in the final products and simplifies purification processes. A novel method for producing diaryl selenides from arylboronic acids and arylseleninic acids operates without any metal catalyst, base, or external oxidant, highlighting an efficient and environmentally friendly route. thieme-connect.com Furthermore, organoautocatalysis presents a cutting-edge strategy where a product of the reaction itself acts as the catalyst, completely avoiding the need for external, often metal-based, catalysts. fau.eu This approach has been successfully applied to the synthesis of bioactive cyclic amines, demonstrating high efficiency under mild conditions. fau.eu

The principles from these sustainable methodologies for arylboronic acids are directly applicable to the synthesis of this compound, paving the way for greener production pathways.

Catalyst Systems for Enhanced Synthesis Efficiency

The efficiency of synthetic routes to this compound and its derivatives is heavily reliant on the chosen catalyst system. Palladium and copper-based catalysts are predominant, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, which is fundamental for creating carbon-carbon bonds. diva-portal.org

Palladium-Based Catalysts:

Palladium catalysts are widely used due to their high activity and broad functional group tolerance. diva-portal.orgsigmaaldrich.com Different palladium catalysts and ligands are employed to optimize reaction outcomes. For example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst, though others like (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl₂) and PEPPSI-iPr have been assessed for their catalytic ability. diva-portal.orgmdpi.com

The choice of ligand is crucial for the catalyst's performance. Bulky, electron-rich phosphine (B1218219) ligands, such as S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), can lead to catalyst systems with exceptional reactivity and stability, enabling the coupling of challenging substrates like aryl chlorides. sigmaaldrich.com The efficiency of these catalyst systems is often evaluated in benchmark reactions. For instance, in the synthesis of coumarin (B35378) derivatives, a PEPPSI-type catalyst demonstrated superior performance, yielding products in significantly shorter reaction times compared to traditional systems. mdpi.com

Copper-Based Catalysts:

Copper-based catalysts offer a more economical and environmentally friendly alternative to palladium. researchgate.netrsc.org Systems like copper fluorapatite (B74983) (CuFAP) have been developed as versatile, heterogeneous, and reusable catalysts for the homocoupling of arylboronic acids under ambient, ligand-free conditions. rsc.org Copper(I)-exchanged zeolites (CuI-USY) also serve as efficient and recyclable heterogeneous catalysts for biaryl synthesis from aryl boronic acids in green solvents like methanol. mdpi.com

In the synthesis of p-quinols, copper-catalyzed addition of aryl boronic acids to benzoquinones in water was found to be highly efficient, with additives like polyvinylpyrrolidone (B124986) (PVP) enhancing the process and allowing for the reuse of the catalytic system. mdpi.com

The selection of an appropriate catalyst system, whether palladium or copper-based, is determined by the specific reaction, substrate scope, and desired balance between cost, efficiency, and sustainability.

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of (3,4-Diethoxyphenyl)boronic acid. These calculations can provide insights into the molecule's geometry, orbital energies, and charge distribution, all of which are crucial for predicting its reactivity.

The electronic structure of this compound is significantly influenced by the interplay between the electron-withdrawing boronic acid group and the electron-donating diethoxy substituents on the phenyl ring. The two ethoxy groups at the meta and para positions increase the electron density of the aromatic ring through resonance effects. This, in turn, influences the properties of the C-B bond and the acidity of the boronic acid.

Key parameters that can be determined from quantum chemical calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the electron-donating ethoxy groups are expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule. It can identify electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Natural Bond Orbital (NBO) analysis: NBO analysis can provide detailed information about the bonding and charge distribution within the molecule, including the nature of the C-B bond and the delocalization of electron density from the ethoxy groups to the phenyl ring.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Phenylboronic acid | -9.7 | -1.2 | 8.5 |

| 4-Methoxyphenylboronic acid | -9.2 | -1.1 | 8.1 |

| This compound (Estimated) | -8.9 | -1.0 | 7.9 |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of reactions involving this compound, particularly the Suzuki-Miyaura coupling. This reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Transmetalation: The transmetalation step, where the aryl group is transferred from the boron atom to the palladium catalyst, is often the rate-determining step. Computational studies can model the structure of the transition state for this step and determine its energy barrier. The presence of the electron-donating diethoxy groups in this compound is expected to facilitate this step by increasing the nucleophilicity of the aryl group.

Conformational Analysis and Molecular Dynamics Simulations

The two ethoxy groups in this compound introduce conformational flexibility. The orientation of these groups relative to the phenyl ring can influence the molecule's electronic properties and its ability to interact with other molecules.

Conformational Analysis: This involves systematically exploring the potential energy surface of the molecule to identify the most stable conformations. For this compound, this would involve rotating the C-O bonds of the ethoxy groups and the C-B bond. It has been shown that for accurate calculations of properties like pKa, considering a Boltzmann-weighted average over multiple low-energy conformations is crucial. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms, it is possible to observe conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or interacting with a catalyst.

| Conformation | Dihedral Angle 1 (C-C-O-C) | Dihedral Angle 2 (C-C-O-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | 0° | 0° | 2.5 |

| 2 | 0° | 180° | 0.5 |

| 3 | 180° | 180° | 0.0 |

Predictive Modeling of Reactivity and Selectivity

Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, can be used to correlate the structural features of arylboronic acids with their reactivity and other properties.

Descriptor Calculation: These models rely on molecular descriptors that quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. For this compound, relevant descriptors would include the HOMO and LUMO energies, dipole moment, and parameters describing the size and shape of the molecule.

Model Building: By building a statistical model that relates these descriptors to an observed activity (e.g., reaction yield or rate), it is possible to predict the behavior of new, untested compounds. While no specific QSAR models for this compound are available, general models for the reactivity of arylboronic acids in Suzuki-Miyaura coupling could be used to estimate its performance. The electronic parameters derived from quantum chemical calculations would be key inputs for such models.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (3,4-Diethoxyphenyl)boronic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

For 3,4-dimethoxyphenylboronic acid , the aromatic protons typically appear as a set of multiplets in the downfield region of the spectrum, a consequence of the electron-withdrawing effect of the boronic acid group and the electron-donating effect of the methoxy (B1213986) groups. nih.gov The methoxy protons would present as sharp singlets further upfield. The acidic protons of the B(OH)₂ group are often broad and their chemical shift can be concentration and solvent dependent. biosynth.com

Based on this, the predicted ¹H NMR data for this compound would show triplets and quartets for the ethyl groups (a -CH₂- group adjacent to a -CH₃ group) and a series of signals in the aromatic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms within the molecule. For 3,4-dimethoxyphenylboronic acid , distinct signals are observed for the carbon atom attached to the boron atom, the oxygen-substituted aromatic carbons, the remaining aromatic carbons, and the methoxy carbons. nih.gov

For this compound, one would expect to see signals for the two carbons of each ethoxy group, in addition to the aromatic carbons. The carbon atom directly bonded to the boron atom (C-B) is a key diagnostic signal.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern |

| Aromatic-H | 6.8 - 7.8 | 110 - 150 | Multiplets |

| -O-CH₂ -CH₃ | ~4.1 | ~65 | Quartet |

| -O-CH₂-CH₃ | ~1.4 | ~15 | Triplet |

| B(OH )₂ | Variable (often broad) | - | Singlet (broad) |

| Aromatic C-B | - | ~130 | - |

| Aromatic C-O | - | 145 - 155 | - |

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.), providing a molecular fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum of an arylboronic acid is characterized by several key absorption bands. For 3,4-dimethoxyphenylboronic acid , characteristic peaks include a broad O-H stretching band from the boronic acid group, C-H stretching from the aromatic ring and methoxy groups, B-O stretching, and C-O stretching from the ether linkages. nih.gov The B-O stretching vibration is a particularly diagnostic feature for boronic acids. researchgate.net

Raman Spectroscopy: Raman spectroscopy also reveals information about the vibrational modes of the molecule. For 3,4-dimethoxyphenylboronic acid , the Raman spectrum would show characteristic bands for the aromatic ring vibrations and the B-O bonds. nih.gov Raman spectroscopy is often particularly sensitive to symmetric vibrations and can provide complementary information to IR spectroscopy. spectroscopyonline.com

Interactive Data Table: Characteristic Vibrational Frequencies for Arylboronic Acids

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch (B-OH) | 3200-3600 | Weak/Not observed | Broad, Strong (IR) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 | Medium-Strong |

| B-O Stretch | 1310-1380 | 1310-1380 | Strong |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Medium-Strong |

| C-O Stretch (Ether) | 1200-1300 | Variable | Strong (IR) |

| O-B-O Bend | 650-700 | Variable | Medium |

Note: Frequencies are approximate and can be influenced by the specific substitution pattern and physical state of the sample.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural information.

In a typical mass spectrum of a phenylboronic acid, the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) would be observed, confirming the molecular weight of the compound. nih.govresearchgate.net The fragmentation of phenylboronic acids under mass spectrometric conditions often involves the loss of water (H₂O) from the boronic acid moiety, followed by further fragmentation of the aromatic ring. nih.govresearchgate.netnih.gov Common fragments observed in the mass spectra of phenylboronic acids include ions corresponding to BO⁻ and BO₂⁻. nih.govresearchgate.netnih.gov

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Description |

| [M+H]⁺ | C₁₀H₁₆BO₄⁺ | 211.11 | Protonated molecule |

| [M]⁺ | C₁₀H₁₅BO₄⁺ | 210.10 | Molecular ion |

| [M-H₂O]⁺ | C₁₀H₁₃BO₃⁺ | 192.09 | Loss of one water molecule |

| [M-2H₂O]⁺ | C₁₀H₁₁BO₂⁺ | 174.08 | Loss of two water molecules |

Note: The relative intensities of these ions can vary significantly depending on the ionization technique and the instrument parameters used.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure for this compound has not been reported in the surveyed literature, studies on other phenylboronic acids reveal common structural motifs. cdnsciencepub.commdpi.com Phenylboronic acids often form dimeric structures in the solid state through hydrogen bonding between the boronic acid groups of two molecules. cdnsciencepub.commdpi.com The orientation of the substituents on the phenyl ring can influence the packing of these dimeric units in the crystal lattice. rsc.org For instance, the crystal structure of phenylboronic acid itself shows that two independent molecules are linked by a pair of O-H···O hydrogen bonds to form a dimeric unit. cdnsciencepub.com

Future Research Directions and Perspectives

Development of Novel Synthetic Strategies for (3,4-Diethoxyphenyl)boronic Acid Analogues

The core structure of this compound offers a scaffold for the creation of a diverse range of analogues with potentially enhanced or novel properties. Future research will likely focus on developing innovative and efficient synthetic methodologies to access these analogues.

Key areas of exploration include:

Diversification of Substitution Patterns: Research is ongoing to synthesize analogues with varied substitution patterns on the phenyl ring. This includes the introduction of different functional groups at various positions to modulate the electronic and steric properties of the molecule. For instance, the synthesis of arylnaphthalene lactone lignans (B1203133) with diverse substitution patterns is being explored to enhance their biological properties. rsc.org

Metal-Catalyzed Borylation Reactions: Advanced synthetic methods, such as metal-catalyzed borylation, are being employed to create substituted (1,3,4-oxadiazol-2-yl)phenyl)boronic acids. mdpi.com These methods often utilize aryl halides and bis(pinacolato)diboron (B136004) in the presence of a catalyst and a base. mdpi.com

Multi-component Reactions: The use of multi-component reactions, like the Povarov/Doebner-type reactions, allows for the efficient synthesis of complex boron-containing heterocyclic compounds. mdpi.com This approach enables the rapid generation of libraries of analogues for screening and optimization.

Protecting Group Strategies: The sensitivity of boronic acids to certain reagents necessitates the use of protecting groups, such as MIDA (N-methyliminodiacetic acid) boronates. researchgate.net Future strategies will likely involve the development of novel protecting groups that are stable under various reaction conditions yet easily removable, facilitating more complex synthetic transformations. researchgate.net

Expansion of Catalytic Applications and Mechanistic Understanding

This compound and its analogues are valuable reagents in catalysis, particularly in cross-coupling reactions. Future research will aim to expand their catalytic applications and deepen the mechanistic understanding of these processes.

Prospective research directions include:

Suzuki-Miyaura Cross-Coupling: While the Suzuki-Miyaura reaction is a well-established method for forming carbon-carbon bonds, there is still room for improvement. rsc.org Research will focus on developing more active and robust palladium catalysts, expanding the substrate scope to include less reactive coupling partners, and performing the reaction under milder conditions. rsc.orgrsc.org A deeper understanding of the transmetalation step, a key process in the catalytic cycle, will be crucial for these advancements. rsc.org

Novel Catalytic Transformations: Efforts will be directed towards utilizing this compound and its derivatives in other catalytic reactions beyond Suzuki-Miyaura coupling. This could include applications in Chan-Evans-Lam coupling, Liebeskind-Srogl coupling, and additions to enones, carbonyls, and imines.

Mechanistic Studies of Protodeboronation: A significant side reaction in boronic acid chemistry is protodeboronation, which can decrease reaction efficiency. ljmu.ac.ukrsc.org Future studies will focus on gaining a more comprehensive mechanistic understanding of this process under various pH conditions and in the presence of different additives. ljmu.ac.uk This knowledge will enable the development of strategies to mitigate this unwanted reaction. ljmu.ac.ukrsc.org

Heterogeneous Catalysis: The development of heterogeneous catalysts, such as palladium nanoparticles supported on materials like chitosan, offers advantages in terms of catalyst recovery and reuse. rsc.org Future research will explore new support materials and methods for preparing highly active and stable heterogeneous catalysts for reactions involving this compound. rsc.org

Exploration of Advanced Materials Applications

The unique electronic and structural properties of this compound and its derivatives make them promising building blocks for advanced materials. mdpi.com

Future research in this area will likely involve:

Organic Electronics: Arylboronic acids are being investigated for their potential use in organic electronic materials. The ability to tune the electronic properties of the (3,4-diethoxyphenyl) moiety through the synthesis of various analogues makes them attractive for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). For example, π-extended perylene (B46583) materials have been synthesized using derivatives of this compound. researchgate.net

Polymers and Dendrimers: Boronic acid-containing polymers are gaining attention for their potential applications in medicine and materials science. mdpi.com Future work will focus on the synthesis of well-defined polymers and dendrimers incorporating the this compound unit to create materials with tailored properties, such as specific recognition capabilities or responsiveness to external stimuli.

Sensors and Recognition Systems: The ability of boronic acids to reversibly bind with diols makes them ideal candidates for the development of sensors for saccharides and other biologically important molecules. Research will continue to explore the design and synthesis of novel this compound-based sensors with high selectivity and sensitivity.

Interdisciplinary Research Synergies and Emerging Fields

The versatility of this compound lends itself to interdisciplinary research, fostering collaborations between chemists, biologists, and materials scientists. scispace.com

Emerging areas of research include:

Medicinal Chemistry: Boron-containing compounds have shown promise as therapeutic agents. mdpi.com Future research will involve the synthesis and biological evaluation of this compound analogues as potential inhibitors of enzymes or as modulators of biological pathways. mdpi.commdpi.com For example, boronic acid-containing compounds have been identified as dual CLK/ROCK inhibitors with anticancer properties. mdpi.com

Chemical Biology: The development of chemical tools to probe biological systems is a rapidly growing field. This compound and its derivatives can be incorporated into probes for studying cellular processes or for the targeted delivery of therapeutic agents.

Supramolecular Chemistry: The self-assembly of molecules into well-ordered structures is a key concept in supramolecular chemistry. The directional interactions of the boronic acid group can be exploited to construct complex supramolecular architectures with novel functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.